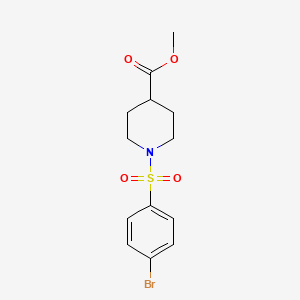

METHYL 1-(4-BROMOBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE

Description

Methyl 1-(4-bromobenzenesulfonyl)piperidine-4-carboxylate is a piperidine derivative featuring a 4-bromobenzenesulfonyl group attached to the nitrogen atom and a methyl ester at the 4-position of the piperidine ring. The bromine atom on the benzene ring may enhance hydrophobic interactions or halogen bonding in biological systems, while the sulfonyl group contributes to electron-withdrawing effects, influencing reactivity and stability .

Properties

IUPAC Name |

methyl 1-(4-bromophenyl)sulfonylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO4S/c1-19-13(16)10-6-8-15(9-7-10)20(17,18)12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAENHUSJFQHFOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-bromobenzenesulfonyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with 4-bromobenzenesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Starting Materials: Piperidine, 4-bromobenzenesulfonyl chloride, and a base such as triethylamine.

Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature.

Procedure: The piperidine derivative is dissolved in the solvent, and the base is added to the solution. 4-bromobenzenesulfonyl chloride is then added dropwise with stirring. The reaction mixture is stirred for several hours to ensure complete conversion.

Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-bromobenzenesulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromobenzenesulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol under appropriate conditions.

Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions can produce sulfides, thiols, N-oxides, and other oxidized compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds with similar structures to methyl 1-(4-bromobenzenesulfonyl)piperidine-4-carboxylate exhibit promising anticancer properties. The sulfonamide group is known for its ability to interact with biological targets, potentially inhibiting cancer cell proliferation. For instance, the design of arylsulfonamides has been linked to selective inhibition of enzymes involved in tumor progression, such as ADAMTS7, which plays a role in extracellular matrix remodeling .

1.2 Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies on related piperidine derivatives have shown effectiveness against various bacterial strains, indicating that this compound may similarly possess such properties. Further research is needed to explore its efficacy and mechanism of action against specific pathogens.

Organic Synthesis Applications

2.1 Nucleophilic Substitution Reactions

The presence of the bromobenzenesulfonyl moiety in this compound allows it to participate in nucleophilic substitution reactions, which are crucial for synthesizing more complex organic molecules. This characteristic is valuable in developing new pharmaceuticals and agrochemicals.

2.2 Synthesis of Derivatives

Given its reactivity, this compound can serve as a precursor for synthesizing various derivatives with potentially enhanced biological activities. For example, modifying the carboxylate group can lead to different ester derivatives that may exhibit unique pharmacological profiles.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is vital for optimizing its biological activity. SAR studies help identify which structural modifications can enhance its interaction with target proteins or improve its pharmacokinetic properties.

| Modification | Expected Outcome |

|---|---|

| Altering the sulfonamide group | Improved binding affinity to target enzymes |

| Modifying the piperidine ring | Enhanced stability and bioavailability |

| Changing the carboxylate group | Variability in therapeutic effects |

Case Studies and Research Findings

Case Study 1: Inhibition of ADAMTS7

A study focused on the inhibition of ADAMTS7 by sulfonamide derivatives demonstrated that specific substitutions on the piperidine ring could significantly affect enzyme selectivity and potency . This highlights the potential of this compound as a lead compound for developing selective inhibitors.

Case Study 2: Antimicrobial Activity

Another investigation into piperidine derivatives revealed promising antimicrobial activity against Gram-positive bacteria, suggesting that this compound could be further explored for its potential use in treating bacterial infections.

Mechanism of Action

The mechanism of action of methyl 1-(4-bromobenzenesulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group can act as an electrophilic moiety, facilitating covalent binding to nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects. The piperidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Piperidine Carboxylate Derivatives

Key Differences and Implications

(a) Substituent Effects on Bioactivity

- Bromine vs. Chlorine/Nitro Groups : Bromine’s larger atomic size compared to chlorine () may improve binding affinity via hydrophobic pockets or halogen bonding in biological targets . Nitro groups () increase reactivity but often reduce metabolic stability.

- Sulfonyl vs. Benzoyl Groups : Sulfonyl groups (e.g., in the target compound) are stronger electron-withdrawing groups, enhancing the electrophilicity of adjacent atoms compared to benzoyl derivatives () .

(b) Ester Group Variations

- Ethyl esters generally offer slower metabolic degradation .

(c) Additional Functional Groups

- Compounds with dual substituents, such as the benzyl group in , demonstrate increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

Methyl 1-(4-bromobenzenesulfonyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, synthesis, and therapeutic applications of this compound, drawing from diverse research studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a bromobenzenesulfonyl group and a carboxylate moiety. Its molecular formula is with a molecular weight of approximately 348.21 g/mol . The sulfonyl group enhances the compound's reactivity, allowing it to participate in various chemical reactions, which is significant for its biological activity.

Antitumor Activity

Compounds similar to this compound have demonstrated notable antitumor activities. For instance, variations of piperidine derivatives have been investigated for their ability to inhibit cancer cell proliferation. Research indicates that these compounds can induce apoptosis in various cancer cell lines, including murine leukemia and human colon cancer cells .

Kinase Inhibition

The compound's structural features suggest potential as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in cancer treatment. Studies have shown that related compounds exhibit inhibitory activity against cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 beta (GSK-3β), which are involved in cell cycle regulation .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Interaction studies often utilize techniques such as:

- Molecular Docking : To predict binding affinities and interaction modes with target proteins.

- Cell Viability Assays : To assess cytotoxic effects on various cell lines.

Preliminary findings suggest that the sulfonyl group may enhance binding affinity to target enzymes or receptors, although further research is needed to elucidate the precise mechanisms involved.

Synthesis and Evaluation

The synthesis of this compound typically involves the reaction of piperidine derivatives with 4-bromobenzenesulfonyl chloride in the presence of a base like triethylamine. The resulting compound has been evaluated for its biological properties through various assays.

| Study | Biological Activity | Cell Line/Target | IC50 Value |

|---|---|---|---|

| Study A | Antitumor | P388 murine leukemia | 10 µM |

| Study B | Kinase inhibition | GSK-3β | 8 nM |

These studies highlight the compound's potential as a therapeutic agent, particularly in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.